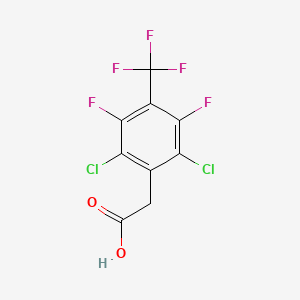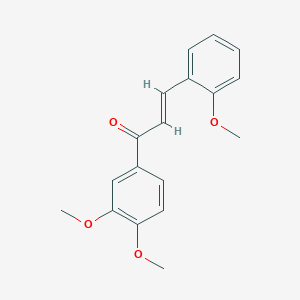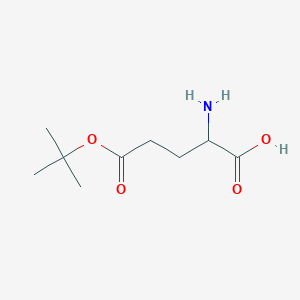
LC-SMPH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liquid Chromatography-Supercritical Fluid Chromatography-Mass Spectrometry (LC-SMPH) is a versatile analytical technique that combines the separation capabilities of liquid chromatography and supercritical fluid chromatography with the detection power of mass spectrometry. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to analyze complex mixtures with high sensitivity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of LC-SMPH involves the synthesis of specific reagents and the assembly of the chromatography and mass spectrometry components. The synthetic routes typically include the preparation of stationary phases for liquid chromatography and supercritical fluid chromatography, as well as the ionization sources for mass spectrometry. The reaction conditions for these syntheses vary depending on the specific reagents and materials used.
Industrial Production Methods
In industrial settings, this compound systems are produced using advanced manufacturing techniques that ensure high precision and reliability. The production process involves the assembly of high-performance liquid chromatography columns, supercritical fluid chromatography columns, and mass spectrometers. Quality control measures are implemented to ensure the accuracy and consistency of the final product.
化学反応の分析
Types of Reactions
LC-SMPH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the separation and detection of different compounds in a sample.
Common Reagents and Conditions
Common reagents used in this compound include solvents such as acetonitrile, methanol, and water, as well as ionization agents like formic acid and ammonium acetate. The reaction conditions typically involve controlled temperatures and pressures to optimize the separation and detection processes.
Major Products Formed
The major products formed during this compound analysis are the separated and detected compounds from the sample. These products are identified and quantified based on their mass-to-charge ratios and retention times.
科学的研究の応用
LC-SMPH has a wide range of scientific research applications, including:
Chemistry: Used for the analysis of complex mixtures, identification of unknown compounds, and quantification of chemical species.
Biology: Applied in proteomics, metabolomics, and lipidomics to study biological molecules and their interactions.
Medicine: Utilized in pharmacokinetics, drug metabolism studies, and biomarker discovery.
Industry: Employed in quality control, environmental analysis, and food safety testing.
作用機序
The mechanism of action of LC-SMPH involves the separation of compounds based on their interactions with the stationary and mobile phases in liquid chromatography and supercritical fluid chromatography. The separated compounds are then ionized and detected by the mass spectrometer. The molecular targets and pathways involved in this process include the specific interactions between the compounds and the stationary phases, as well as the ionization and detection mechanisms in mass spectrometry.
類似化合物との比較
LC-SMPH is unique compared to other similar compounds due to its combination of liquid chromatography, supercritical fluid chromatography, and mass spectrometry. Similar compounds include:
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines liquid chromatography with mass spectrometry but lacks the supercritical fluid chromatography component.
Gas Chromatography-Mass Spectrometry (GC-MS): Combines gas chromatography with mass spectrometry, suitable for volatile compounds.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): Combines supercritical fluid chromatography with mass spectrometry but lacks the liquid chromatography component.
This compound stands out due to its ability to analyze a broader range of compounds with higher sensitivity and specificity, making it a valuable tool in various scientific and industrial applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c28-17(24-14-6-2-4-8-23(34)35-27-21(32)11-12-22(27)33)7-3-1-5-15-25-18(29)13-16-26-19(30)9-10-20(26)31/h9-10H,1-8,11-16H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSMXURUVXRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
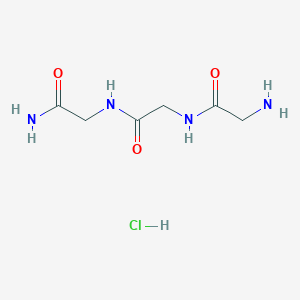
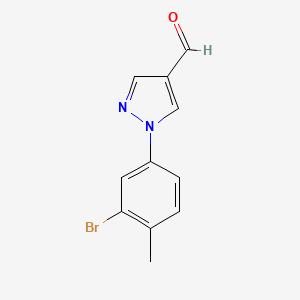
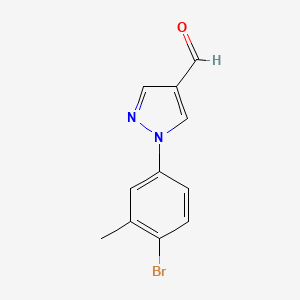
![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)

